Corylin

Catalog No.
S623654
CAS No.
53947-92-5
M.F
C20H16O4
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corylin

CAS Number

53947-92-5

Product Name

Corylin

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3

InChI Key

PWAACAMQKVIVPZ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C

Synonyms

corylin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C

Bone Health and Osteoporosis:

  • Osteoblast Differentiation and Mineralization: Studies show that corylin can stimulate the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. This suggests potential benefits for treating osteoporosis, a condition characterized by weak and brittle bones. Research suggests corylin may work through the activation of two key pathways: estrogen and Wnt/β-catenin signaling Source: [Corylin, a flavonoid derived from Psoralea Fructus, induces osteoblastic differentiation via estrogen and Wnt/β-catenin signaling pathways: ].

Anti-oxidant and Skin Protection:

  • Combating Oxidative Stress: Corylin exhibits strong antioxidant properties, potentially offering protection against oxidative stress, a cellular process linked to various chronic diseases and skin aging. Studies have shown that corylin can effectively reduce oxidative stress in mouse skin models, potentially protecting against UV-induced skin aging Source: [Corylin from Psoralea fructus (Psoralea corylifolia L.) protects against UV-induced skin aging by activating Nrf2 defense mechanisms].

Lifespan Extension and Aging:

  • Senescence and Longevity: Recent research suggests that corylin may possess lifespan-extending properties. Studies have shown that corylin can alleviate senescence, a process linked to aging and age-related diseases, in human umbilical vein endothelial cells (HUVECs). Additionally, corylin has been shown to promote longevity in aged mice under metabolic stress Source: [The flavonoid corylin exhibits lifespan extension properties in mouse: ].

Other Potential Applications:

Preliminary research also suggests potential benefits of corylin in various other areas, including:

  • Anti-inflammatory effects Source: [Biological Importance, Therapeutic Benefits, and Analytical Aspects of Active Flavonoidal Compounds 'Corylin' from Psoralea corylifolia in the Field of Medicine: ]
  • Anti-tumor activity Source: [Biological Importance, Therapeutic Benefits, and Analytical Aspects of Active Flavonoidal Compounds 'Corylin' from Psoralea corylifolia in the Field of Medicine: ]
  • Metabolic regulation Source: [The flavonoid corylin exhibits lifespan extension properties in mouse: ]

Corylin is a flavonoid compound primarily derived from the seeds of Psoralea corylifolia, a plant belonging to the Fabaceae family. Its chemical structure is characterized by the formula C20H16O4, and it features a distinct arrangement of aromatic rings and hydroxyl groups, which contribute to its biological activities. Corylin has garnered attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, making it a significant subject of research in medicinal chemistry and pharmacology .

Typical of flavonoids, including oxidation and reduction processes. It can undergo glycosylation, leading to the formation of more soluble derivatives that may enhance its bioavailability. Additionally, corylin can interact with various biological targets through mechanisms such as hydrogen bonding and π-π stacking due to its aromatic structure. These interactions are crucial for its biological activity, particularly in inhibiting specific enzymes or signaling pathways involved in inflammation and tumor progression .

Corylin exhibits a range of biological activities:

  • Anti-inflammatory: It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
  • Antioxidant: Corylin scavenges free radicals, thereby protecting cells from oxidative stress.
  • Antitumor: Research indicates that corylin can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .
  • Bone health: Corylin promotes bone differentiation and growth, suggesting potential applications in treating osteoporosis .

Corylin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting corylin from the seeds of Psoralea corylifolia using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler flavonoid precursors, utilizing techniques such as condensation reactions followed by oxidation steps to form the characteristic flavonoid structure.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce corylin from precursor compounds, enhancing yield and sustainability .

Corylin has various applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, corylin is being explored for developing new therapeutic agents.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.
  • Cosmetics: Corylin's skin-protective effects are being investigated for use in skincare formulations .

Studies have demonstrated that corylin interacts with several biological molecules:

  • Proteins: Corylin has been shown to target specific proteins involved in cellular signaling pathways, such as the Gtr1 protein, which plays a role in lifespan extension in yeast models.
  • Receptors: It may modulate receptor activity related to inflammation and cancer progression, impacting pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.
  • Other Compounds: Interaction studies suggest that corylin can enhance or inhibit the activity of other phytochemicals, leading to synergistic effects in therapeutic applications .

Corylin shares structural similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
NeobavaisoflavoneSimilar skeletonAntioxidantLess abundant than corylin
DaidzeinIsoflavoneAnticancerPrimarily found in soy products
GenisteinIsoflavoneAntioxidant, anti-inflammatoryStronger estrogenic effects

Corylin is unique due to its pronounced effects on lifespan extension and specific interactions with cellular pathways that differentiate it from these similar compounds .

Molecular Structure and Formula (C20H16O4)

Corylin possesses the molecular formula C20H16O4, corresponding to a molecular weight of 320.34 grams per mole [2] [5]. The exact mass of the compound is determined to be 320.104858 daltons [2] [9]. The structural framework of corylin is characterized by a bichromen system, featuring two interconnected benzopyran rings [3] [18].

The compound exhibits a complex three-dimensional arrangement consisting of a hydroxylated chromen-4-one core structure linked to a dimethylchromen moiety [3] [4]. The canonical SMILES notation for corylin is represented as: CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C [3]. This structural representation reveals the presence of multiple aromatic rings, hydroxyl functionalities, and a ketone group within the molecular framework.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic International Union of Pure and Applied Chemistry name for corylin is 3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one [3] [4]. Alternative nomenclature includes 7-Hydroxy-2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one, which emphasizes the bichromen structural motif [2] [9].

Corylin is classified within the flavonoid superfamily, specifically categorized as an isoflavone derivative [15] [17]. The compound belongs to the broader class of benzopyran compounds, characterized by the fusion of benzene and pyran rings [18]. Within the flavonoid classification system, corylin represents a unique structural variant that differs from classical isoflavones through its distinctive dimethylchromen substitution pattern [17] [20].

The Chemical Abstracts Service registry number for corylin is 53947-92-5, providing a unique identifier for this compound in chemical databases [2] [5]. The International Chemical Identifier key is PWAACAMQKVIVPZ-UHFFFAOYSA-N [3].

Physicochemical Properties

Solubility Parameters

Corylin demonstrates distinct solubility characteristics across different solvent systems [5] [10]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 100 milligrams per milliliter achievable, equivalent to approximately 312.17 millimolar solutions [5] [10]. In aqueous systems, corylin displays poor solubility, with concentrations remaining below 0.1 milligrams per milliliter, rendering it essentially insoluble in water [5].

The compound shows favorable solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [2]. This solubility profile is consistent with the lipophilic nature of the compound, as indicated by its calculated logarithm of the partition coefficient value of 4.45 [2] [9].

The topological polar surface area of corylin is calculated to be 59.67 square angstroms [2] [9]. This value falls within the range associated with compounds capable of crossing biological membranes, though it approaches the threshold for blood-brain barrier penetration [21] [22].

Melting and Boiling Points

Experimental determination of corylin's melting point has established a range of 238-239 degrees Celsius [39]. This measurement was conducted using acetone and hexane as solvents during the crystallization process [39]. The relatively high melting point reflects the compound's stable crystalline structure and extensive intermolecular interactions.

The predicted boiling point of corylin is calculated to be 527.4 ± 50.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [9]. This elevated boiling point is characteristic of compounds with extended aromatic systems and multiple hydrogen bonding sites [27].

Additional thermal properties include a flash point of 193.1 ± 23.6 degrees Celsius [2] [9]. The vapor pressure at 25 degrees Celsius is extremely low, measured at 0.0 ± 1.4 millimeters of mercury, indicating minimal volatility under ambient conditions [2] [9].

PropertyValueUnitsReference
Melting Point238-239°C [39]
Boiling Point527.4 ± 50.0°C [2] [9]
Flash Point193.1 ± 23.6°C [2] [9]
Vapor Pressure (25°C)0.0 ± 1.4mmHg [2] [9]

Spectroscopic Characteristics

The spectroscopic properties of corylin provide detailed insights into its molecular structure and electronic characteristics [15] [17]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns consistent with the bichromen framework [29] [32].

In proton nuclear magnetic resonance spectroscopy, corylin exhibits characteristic aromatic proton signals in the 6.5-8.0 parts per million region [29] [31]. The aromatic protons display complex splitting patterns reflecting the multiple ring systems and their electronic environments [30] [31]. The dimethyl groups attached to the chromen ring system appear as singlets in the aliphatic region, typically around 1.5-1.8 parts per million [29].

Carbon-13 nuclear magnetic resonance spectroscopy of corylin shows signals distributed across several distinct regions [32]. The carbonyl carbon appears in the characteristic ketone region around 190-200 parts per million [32]. Aromatic carbons are observed in the 125-150 parts per million range, with quaternary carbons appearing at the downfield edge of this region [32]. The dimethyl carbons of the chromen system resonate in the aliphatic region around 25-30 parts per million [32].

Infrared spectroscopy of corylin reveals several characteristic absorption bands [33]. The hydroxyl group stretching vibration appears as a broad absorption around 3300-3500 wavenumbers [13] [33]. The carbonyl stretching frequency is observed near 1670-1680 wavenumbers, slightly lower than typical ketones due to conjugation with the aromatic system [33]. Aromatic carbon-carbon stretching vibrations appear in the 1500-1650 wavenumber region [13].

Ultraviolet-visible spectroscopy demonstrates that corylin absorbs strongly in the ultraviolet region, with absorption extending into the visible range [19] [34]. The compound exhibits characteristic absorption bands associated with π-π* transitions in the conjugated aromatic system [19]. The maximum absorption wavelength typically occurs around 280-320 nanometers, consistent with extended conjugation in flavonoid systems [34].

Mass spectrometry of corylin produces a molecular ion peak at mass-to-charge ratio 320, corresponding to the molecular weight [35]. Fragmentation patterns typically involve loss of the dimethyl groups and cleavage of the bichromen linkage [14] [35]. Common fragment ions are observed at mass-to-charge ratios corresponding to the individual chromen units [35].

Spectroscopic TechniqueKey CharacteristicsWavenumber/Chemical ShiftReference
InfraredHydroxyl stretch3300-3500 cm⁻¹ [13] [33]
InfraredCarbonyl stretch1670-1680 cm⁻¹ [33]
Proton Nuclear Magnetic ResonanceAromatic protons6.5-8.0 ppm [29] [31]
Carbon-13 Nuclear Magnetic ResonanceCarbonyl carbon190-200 ppm [32]
Ultraviolet-VisibleMaximum absorption280-320 nm [19] [34]
Mass SpectrometryMolecular ionm/z 320 [35]

Structural Relationship to Other Flavonoids

Corylin exhibits significant structural relationships with other members of the flavonoid family, particularly within the isoflavone subclass [15] [17]. The compound shares fundamental structural features with classical isoflavones such as genistein and daidzein, including the characteristic 3-phenylchromen-4-one backbone [38] [41].

The most closely related compound to corylin is neobavaisoflavone, which shares the same basic molecular skeleton with minor structural variations [15] [17]. Both compounds are isolated from Psoralea corylifolia and exhibit similar biological activities [36]. Neobavaisoflavone differs from corylin primarily in the substitution pattern on the aromatic rings, leading to subtle differences in their physicochemical properties [36] [37].

Comparison with genistein reveals both similarities and distinctions in structural architecture [38] [41]. While both compounds belong to the isoflavone class, corylin possesses the unique dimethylchromen moiety that distinguishes it from the simpler hydroxylation pattern found in genistein [38]. This structural difference contributes to variations in their biological activities and pharmacological profiles [7] [41].

Daidzein represents another structurally related isoflavone that shares the core chromen-4-one framework with corylin [38]. However, daidzein lacks the bichromen system characteristic of corylin, resulting in a simpler molecular architecture [38]. The additional ring system in corylin contributes to its enhanced lipophilicity and altered membrane interaction properties compared to daidzein [41].

Within the broader flavonoid classification, corylin exhibits structural features that align it with the benzopyran family of compounds [18] [20]. The benzopyran scaffold is fundamental to many natural products and provides the structural foundation for diverse biological activities [18]. Corylin's unique bichromen architecture represents a specialized variant within this structural class [18].

The hydroxylation pattern in corylin follows the characteristic flavonoid arrangement, with hydroxyl groups positioned to participate in hydrogen bonding and electronic interactions [40]. This hydroxylation pattern contributes to the compound's antioxidant potential and influences its interaction with biological targets [40].

CompoundStructural ClassKey Differences from CorylinMolecular FormulaReference
NeobavaisoflavoneIsoflavoneMinor aromatic substitutionsC20H16O4 [15] [36]
GenisteinIsoflavoneSimple hydroxylation patternC15H10O5 [38] [41]
DaidzeinIsoflavoneLacks bichromen systemC15H10O4 [38] [41]
BavachinIsoflavoneDifferent prenylation patternC20H18O4 [37]

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.10485899 g/mol

Monoisotopic Mass

320.10485899 g/mol

Heavy Atom Count

24

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

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